molecular formula C19H19ClN2OS3 B11176273 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B11176273
M. Wt: 423.0 g/mol
InChI Key: JQRARQSMWSIZBZ-UHFFFAOYSA-N
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Description

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate typically involves multiple steps, starting from phenothiazine derivatives. One common route includes the chlorination of phenothiazine to obtain 2-chloro-10H-phenothiazine, followed by the introduction of the oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the reaction with diethylcarbamodithioate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate involves its interaction with various molecular targets. Phenothiazine derivatives are known to act as dopamine receptor antagonists, particularly targeting the D2 receptors in the brain. This interaction can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Perphenazine: Known for its higher potency and similar mechanism of action.

    Fluphenazine: A more potent phenothiazine used in the treatment of schizophrenia.

Uniqueness

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethylcarbamodithioate stands out due to its unique oxoethyl and diethylcarbamodithioate groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These structural features can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19ClN2OS3

Molecular Weight

423.0 g/mol

IUPAC Name

[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C19H19ClN2OS3/c1-3-21(4-2)19(24)25-12-18(23)22-14-7-5-6-8-16(14)26-17-10-9-13(20)11-15(17)22/h5-11H,3-4,12H2,1-2H3

InChI Key

JQRARQSMWSIZBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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